molecular formula C12H15F3N2OS B14580949 N-(2-Hydroxyethyl)-N-methyl-N'-(2,2,2-trifluoro-1-phenylethyl)thiourea CAS No. 61290-83-3

N-(2-Hydroxyethyl)-N-methyl-N'-(2,2,2-trifluoro-1-phenylethyl)thiourea

Cat. No.: B14580949
CAS No.: 61290-83-3
M. Wt: 292.32 g/mol
InChI Key: FERJKXKMBGXFEI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-N-methyl-N’-(2,2,2-trifluoro-1-phenylethyl)thiourea typically involves the reaction of N-(2-hydroxyethyl)-N-methylamine with 2,2,2-trifluoro-1-phenylethyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol, and at a temperature range of 0-25°C. The reaction mixture is stirred for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-N-methyl-N’-(2,2,2-trifluoro-1-phenylethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The thiourea moiety can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(2-Hydroxyethyl)-N-methyl-N’-(2,2,2-trifluoro-1-phenylethyl)thiourea has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-N-methyl-N’-(2,2,2-trifluoro-1-phenylethyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activity, as it can reach intracellular targets more efficiently.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxyethyl)-N-methylthiourea: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    N-(2-Hydroxyethyl)-N’-(2,2,2-trifluoroethyl)thiourea: Similar structure but with a shorter alkyl chain, affecting its reactivity and applications.

Uniqueness

N-(2-Hydroxyethyl)-N-methyl-N’-(2,2,2-trifluoro-1-phenylethyl)thiourea is unique due to the presence of the trifluoromethyl group and the phenylethyl moiety. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.

Properties

CAS No.

61290-83-3

Molecular Formula

C12H15F3N2OS

Molecular Weight

292.32 g/mol

IUPAC Name

1-(2-hydroxyethyl)-1-methyl-3-(2,2,2-trifluoro-1-phenylethyl)thiourea

InChI

InChI=1S/C12H15F3N2OS/c1-17(7-8-18)11(19)16-10(12(13,14)15)9-5-3-2-4-6-9/h2-6,10,18H,7-8H2,1H3,(H,16,19)

InChI Key

FERJKXKMBGXFEI-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C(=S)NC(C1=CC=CC=C1)C(F)(F)F

Origin of Product

United States

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